(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a fluorobenzyl ether group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Fluorobenzyl Ether Group: This step involves the reaction of the benzothiazole intermediate with 4-fluorobenzyl chloride in the presence of a base.
Vinyl Cyanide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or azides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE
- (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE
Uniqueness
The presence of the fluorobenzyl ether group in (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE makes it unique compared to its analogs. This fluorine atom can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2OS/c24-19-9-5-17(6-10-19)15-27-20-11-7-16(8-12-20)13-18(14-25)23-26-21-3-1-2-4-22(21)28-23/h1-13H,15H2/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPYTKIUJPLIH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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